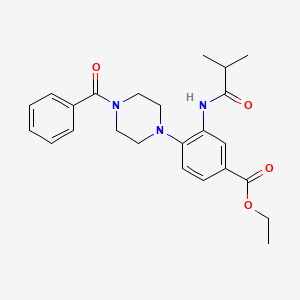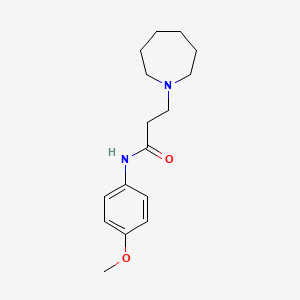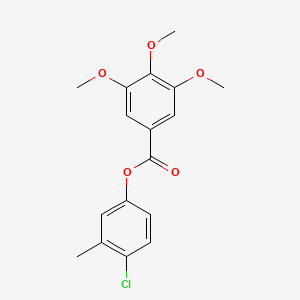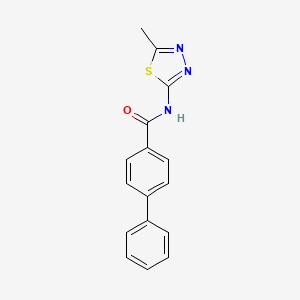
ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate, also known as EBI-005, is a small molecule drug that has been developed for the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which plays a key role in the regulation of inflammatory responses in the skin.
Mecanismo De Acción
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate selectively inhibits the PDE4 enzyme, which is involved in the degradation of cyclic adenosine monophosphate (cAMP) in skin cells. By inhibiting PDE4, ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways that suppress the production of pro-inflammatory cytokines and chemokines in skin cells. This leads to a reduction in skin inflammation and clinical symptoms in psoriasis and atopic dermatitis.
Biochemical and Physiological Effects:
ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has been shown to have potent anti-inflammatory effects in skin cells and animal models of psoriasis and atopic dermatitis. In addition to its effects on cytokine production, ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate also inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes in skin cells. ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has also been shown to reduce the infiltration of inflammatory cells such as T cells, neutrophils, and dendritic cells into the skin in animal models of psoriasis and atopic dermatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate for lab experiments is its selectivity for the PDE4 enzyme, which minimizes off-target effects and reduces the risk of toxicity. ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate is also highly potent, with an IC50 value in the low nanomolar range, which allows for effective inhibition of PDE4 at relatively low concentrations. However, one limitation of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate is its relatively short half-life in vivo, which may require frequent dosing and limit its clinical efficacy.
Direcciones Futuras
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has shown promising results in preclinical and clinical trials for the treatment of psoriasis and atopic dermatitis. However, there are still several areas of research that need to be explored to fully understand the potential of this drug. Some possible future directions for research on ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate include:
- Investigation of the long-term safety and efficacy of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate in clinical trials
- Development of more potent and selective PDE4 inhibitors based on the structure of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate
- Exploration of the potential of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate for the treatment of other inflammatory skin diseases such as acne and rosacea
- Investigation of the mechanisms underlying the anti-inflammatory effects of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate in skin cells and animal models
- Identification of biomarkers that can predict response to ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate treatment in patients with psoriasis and atopic dermatitis
Métodos De Síntesis
The synthesis of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 4-(4-benzoyl-1-piperazinyl)benzoic acid, which is prepared by reacting 4-aminobenzoic acid with benzoyl chloride and piperazine in the presence of a base. The final product, ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate, is obtained by coupling this intermediate with ethyl 3-(isobutyrylamino)benzoate using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has been extensively studied in preclinical and clinical trials for the treatment of psoriasis and atopic dermatitis. In vitro studies have shown that ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23 in human skin cells, which are key drivers of the inflammatory response in these diseases. In vivo studies in animal models of psoriasis and atopic dermatitis have demonstrated that ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate reduces skin inflammation and improves clinical symptoms such as erythema, scaling, and itching.
Propiedades
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-4-31-24(30)19-10-11-21(20(16-19)25-22(28)17(2)3)26-12-14-27(15-13-26)23(29)18-8-6-5-7-9-18/h5-11,16-17H,4,12-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHYSJXNNJJREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-methylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)

![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)


![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)